molecular formula C13H18N2O3S B2528855 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396889-10-3

7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2528855
CAS No.: 1396889-10-3
M. Wt: 282.36
InChI Key: NJCSEUITKTYKSU-UHFFFAOYSA-N
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Description

7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a synthetic compound designed for pharmaceutical research and development, featuring a unique hybrid architecture that combines a 2-azaspiro[3.5]nonane core with a thiophene-based pharmacophore. The azaspirocyclic scaffold provides a three-dimensional, rigid structure that can enhance binding selectivity and optimize physicochemical properties, a strategy employed in developing compounds for central nervous system (CNS) targets . The thiophene ring is a privileged structure in medicinal chemistry, ranked as the 4th most common sulfur-containing heterocycle in U.S. FDA-approved small molecules over the past decade . This ring system often serves as a bioisostere for phenyl or other aromatic rings, improving metabolic stability and binding affinity through additional dipole moments and hydrogen bonding interactions facilitated by the sulfur atom . This molecular framework is of significant interest for exploring new chemical space in programs targeting G-protein-coupled receptors (GPCRs) , such as the dopamine D3 receptor, where spirocyclic fragments have been leveraged to minimize off-target interactions . Researchers can utilize this compound as a key intermediate or precursor for constructing more complex molecules, particularly in developing therapeutics for neurological disorders, oncology, and inflammatory conditions. The presence of the carboxamide linkage offers a synthetic handle for further derivatization. This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

7,7-dimethyl-N-thiophen-2-yl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-12(2)17-8-13(9-18-12)6-15(7-13)11(16)14-10-4-3-5-19-10/h3-5H,6-9H2,1-2H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCSEUITKTYKSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3=CC=CS3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multicomponent reactions (MCRs). One common method is the Ugi-Zhu three-component reaction, which is coupled with a cascade aza-Diels-Alder cycloaddition, N-acylation, decarboxylation, and dehydration process. This method uses toluene as the solvent and ytterbium (III) triflate as the Lewis acid catalyst, with microwave-dielectric heating to increase the overall yield and reduce reaction time .

Industrial Production Methods

For industrial-scale production, the use of green catalysis, such as zinc ferrite nanocatalysts, is preferred. This method is eco-friendly and economically viable for large-scale production. The process involves the condensation of aryl aldehydes with thiourea in the presence of the nanocatalyst, followed by cyclization to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminium hydride.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminium hydride (LiAlH4) is a typical reducing agent.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under mild conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced thiophene derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with various molecular targets. The thiophene ring can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. This interaction is crucial for its antimicrobial and antitumor effects .

Comparison with Similar Compounds

Core Structure: 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane

The parent spirocyclic compound (CAS: 156720-75-1) lacks the thiophene-carboxamide substituent. Key differences include:

  • Molecular Weight : 157.21 vs. ~296–300 g/mol for the target compound.
  • Solubility : The parent core is sparingly soluble in water, while the carboxamide-thiophene derivative may exhibit improved solubility in polar aprotic solvents due to the amide group .

BG15136: 7,7-Dimethyl-N-[(thiophen-2-yl)methyl]-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

This analog (CAS: 1396806-85-1) features a methylene spacer between the spiro core and thiophene. Key comparisons:

  • Molecular Weight : 296.39 g/mol vs. ~289–296 g/mol for the target compound (exact value depends on substituent).
  • Synthetic Route : Likely synthesized via similar amidation steps but requires additional alkylation to introduce the methylene-thiophene group .

Thiophene-Containing Quinoxaline Derivatives (Compounds 6 and 7 in )

These compounds (e.g., 2-cyano-3-(5-(thiophen-2-yl)quinoxalin-5-yl)acrylic acid) share thiophene as a donor moiety but differ in core structure and application:

  • Core Structure: Quinoxaline vs. spirocyclic dioxa-azabicyclo.
  • Electronic Properties: Thiophene in quinoxaline derivatives extends conjugation, enhancing absorption in visible spectra for photovoltaic applications. In contrast, the spiro system may limit conjugation but improve steric bulk.
  • Synthesis : Both utilize palladium-catalyzed cross-coupling (e.g., Stille or Suzuki reactions) for thiophene incorporation .

Benzothiophene Acrylonitrile Anticancer Agents (Compounds 31–33 in )

These derivatives (e.g., Z-3-(benzo[b]thiophen-2-yl)acrylonitrile) highlight the role of heteroaromatic groups in bioactivity:

  • Functional Groups: Acrylonitrile vs. carboxamide.
  • Bioactivity : Benzothiophene derivatives show GI50 values <10 nM in cancer cell lines, suggesting that the target compound’s thiophene-carboxamide motif could be explored for similar efficacy .

1-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(m-tolyl)ethanone

This analog (CAS: 1351633-40-3) replaces thiophene with a m-tolyl group:

  • Substituent Effects : The m-tolyl group introduces lipophilicity (logP ~2.5–3.0) compared to the polar thiophene-carboxamide.
  • Applications : Likely used in agrochemicals or as a pharmacokinetics modifier, whereas the target compound’s thiophene may suit electronic materials .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
Target Compound C14H18N2O3S ~296 Spiro core, direct thiophene-amide Drug discovery, materials
BG15136 C14H20N2O3S 296.39 Methylene-thiophene spacer Synthetic intermediate
Quinoxaline Derivative (Compound 7) C29H20N2O2S 460.55 Extended conjugation, cyanoacrylic acid Photovoltaics
Benzothiophene Acrylonitrile (Compound 31) C18H14N2S 290.38 Anticancer, high potency Oncology
m-Tolyl Spiro Derivative C17H23NO3 289.40 Lipophilic aryl group Agrochemicals

Biological Activity

7,7-Dimethyl-N-(thiophen-2-yl)-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a compound of significant interest due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex spirocyclic structure that incorporates both nitrogen and oxygen atoms, which are critical for its biological interactions. The presence of the thiophene moiety may enhance its pharmacological properties by facilitating interactions with various biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells. The spirocyclic framework allows for the formation of hydrogen bonds and other non-covalent interactions with proteins, enzymes, and receptors. This interaction can modulate various biological processes, including:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, influencing signaling pathways.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

  • Antitumor Activity : Preliminary studies suggest potential antitumor effects against various cancer cell lines. For instance, compounds with similar spirocyclic structures have shown efficacy in inhibiting cell proliferation and inducing apoptosis in cancer cells .
  • Antimicrobial Properties : There is emerging evidence that compounds with similar structures possess antimicrobial properties against both bacterial and fungal strains. The presence of the thiophene group may contribute to this activity by disrupting microbial cell membranes.
  • Anti-inflammatory Effects : Some studies indicate that the compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

  • Antitumor Screening : A study screened various spirocyclic compounds for their antitumor activity against human tumor cell lines (A549, K562, PC-3). Notably, one derivative exhibited an IC50 value of 9.86 µM against PC-3 cells, indicating significant inhibitory activity .
CompoundCell LineIC50 (µM)Mechanism
8qPC-39.86Induces apoptosis
54gDiabetic RatsN/AGPR119 agonist activity
  • GPR119 Agonist Activity : A related study identified a potent GPR119 agonist among spirocyclic compounds that demonstrated favorable glucose-lowering effects in diabetic rats . This suggests potential applications in metabolic disorders.

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